4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester
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Overview
Description
4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antiviral properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptor proteins on the cell surface .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse pharmacological properties.
Uniqueness
4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
99429-69-3 |
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Molecular Formula |
C10H7Cl2NO2S |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
ethyl 4,6-dichlorothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-2-15-10(14)6-7(11)5-3-4-16-9(5)13-8(6)12/h3-4H,2H2,1H3 |
InChI Key |
FGQYQSAIXVWVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1Cl)C=CS2)Cl |
Origin of Product |
United States |
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